
MitoPY1
Overview
Description
MitoPY1 (Mitochondria Peroxy Yellow 1) is a bifunctional fluorescent probe designed to detect hydrogen peroxide (H₂O₂) specifically within mitochondria of living cells. Its structure integrates two critical components:
- H₂O₂-responsive boronate switch: A boronate ester masking a fluorescein derivative (rhodol), which undergoes H₂O₂-mediated cleavage to release a fluorescent phenol product (MitoPY1ox) .
Preparation Methods
Synthetic Route and Key Intermediates
Overview of the Modular Synthesis Strategy
MitoPY1 is synthesized in three stages (Fig. 1):
-
Synthesis of Fmoc-piperazinerhodol (Compound 1)
-
Conversion to Fmoc-piperazinerhodoltriflate (Compound 2)
-
Introduction of the Triphenylphosphonium Group (this compound)
The design prioritizes late-stage functionalization to avoid interference with sensitive boronate and phosphonium groups during earlier reactions .
Preparation of Fmoc-piperazinerhodol (Compound 1)
Reagents :
-
2-(2,4-Dihydroxybenzoyl)benzoic acid (4.8 mmol)
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1-(3-Hydroxyphenyl)piperazine (4.8 mmol)
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Trifluoroacetic acid (TFA, 20 mL)
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Combine reagents in a heavy-walled pressure flask with a magnetic stir bar.
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Dissolve in TFA under nitrogen atmosphere.
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Heat at 95°C for 3 hrs in an oil bath with blast shielding.
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Precipitate product in diethyl ether, filter, and purify via silica gel chromatography (1:1 hexanes/ethyl acetate).
Yield : 39% (654 mg from 1.09 g crude) .
Synthesis of Fmoc-piperazinerhodoltriflate (Compound 2)
Reagents :
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Compound 1 (0.64 mmol)
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N-Phenyl bis(trifluoromethanesulfonamide) (2.0 eq)
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Sodium carbonate (5.0 eq)
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Anhydrous DMF (8 mL)
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React components under N₂ at room temperature for 12 hrs.
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Extract with ethyl acetate, wash with water (3×), and dry over Na₂SO₄.
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Purify via silica gel chromatography (1:1 hexanes/ethyl acetate).
Final Step: Triphenylphosphonium Functionalization
Reagents :
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Compound 2 (0.21 mmol)
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Triphenylphosphine (1.5 eq)
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Anhydrous acetonitrile
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Perform nucleophilic substitution at 85°C for 24 hrs.
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Precipitate product with diethyl ether.
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Purify via reverse-phase HPLC.
Critical Reaction Parameters
Step | Temperature | Hazard Mitigation |
---|---|---|
TFA reaction | 95°C | Use blast shield, pressure-rated flask |
Triflation | RT | Light-sensitive (foil-wrap flask) |
Phosphonium addition | 85°C | Anhydrous conditions, N₂ atmosphere |
Reaction scalability is confirmed up to gram-scale for intermediates .
Purification Techniques
Intermediate | Method | Eluent System | Rₜ Value |
---|---|---|---|
Compound 1 | Silica column | 1:1 hexanes/EtOAc | 0.35 |
Compound 2 | Silica column | 1:1 hexanes/EtOAc | 0.69 |
This compound | HPLC | Acetonitrile/water | N/A |
Photophysical and Chemical Characterization
Key Properties of this compound
Solubility and Stability Data
Solvent | Solubility | Storage Stability |
---|---|---|
DMSO | >95 mg/mL | -20°C, 1 month |
PBS | 50 μM working solution | 4°C, 24 hrs |
Cell media | 10 μM with 0.1% BSA | RT, 6 hrs |
Validation and Quality Control
Analytical Confirmation
Biological Validation
Troubleshooting Common Issues
Problem | Cause | Solution |
---|---|---|
Low yield in Step 1 | Incomplete TFA cyclization | Extend reaction time to 4 hrs |
Precipitation during purification | Residual TFA in crude product | Immediate dissolution in methanol post-filtration |
Weak fluorescence signal | Probe oxidation prior to use | Prepare fresh DMSO stock; avoid freeze-thaw cycles |
Chemical Reactions Analysis
MitoPY1 undergoes several types of chemical reactions, primarily involving oxidation. The key reactions include :
Oxidation: The boronate group in this compound is selectively oxidized by hydrogen peroxide to form a phenol, resulting in a fluorescence turn-on response.
Fluorescence Enhancement: The oxidation of the boronate group leads to the release of the xanthene fluorophore, which emits fluorescence upon excitation.
Common reagents and conditions used in these reactions include hydrogen peroxide as the oxidizing agent and physiological conditions (pH 7.4, 37°C) to mimic the cellular environment. The major product formed from these reactions is the fluorescent xanthene derivative.
Scientific Research Applications
Introduction to MitoPY1
Mitochondria Peroxy Yellow 1 (this compound) is a specialized fluorescent probe designed for the selective imaging of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. Its unique properties allow it to respond to changes in H₂O₂ levels, making it an invaluable tool for studying oxidative stress and mitochondrial function in various biological contexts.
Chemical Properties and Mechanism of Action
This compound is characterized by:
- Targeting Mechanism : It incorporates a triphenylphosphonium moiety that facilitates its accumulation in mitochondria, taking advantage of the organelle's proton gradient.
- Detection Mechanism : The probe utilizes a boronate-based switch that selectively reacts with H₂O₂, resulting in a fluorescence increase that can be quantitatively measured.
Photophysical Data
- Excitation Maximum : 510 nm
- Emission Maximum : 530 nm
- Quantum Yield : 0.405
- Selectivity : this compound is selective for H₂O₂ over other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals .
Imaging Oxidative Stress
This compound has been extensively used to visualize localized elevations of H₂O₂ associated with oxidative stress in various cell types. This includes:
- Cell Culture Studies : this compound effectively detects mitochondrial H₂O₂ levels in cultured mammalian cells, allowing researchers to study the dynamics of oxidative stress in real-time .
- Disease Models : The probe has been applied in models of diseases such as Parkinson's disease, where it helps to elucidate the role of mitochondrial dysfunction and oxidative stress in disease progression .
Research on Mitochondrial Function
This compound serves as a critical tool for investigating mitochondrial physiology:
- Measurement of H₂O₂ Production : It enables researchers to quantify H₂O₂ production under various experimental conditions, providing insights into mitochondrial bioenergetics and redox state .
- Functional Studies : By visualizing changes in H₂O₂ levels, this compound aids in understanding the impact of different stimuli on mitochondrial function and integrity.
Development of Multifunctional Probes
The modular nature of this compound's design opens avenues for creating new probes that can target other cellular components or detect different biomolecules, enhancing its utility in biological research .
Case Study 1: Parkinson's Disease Model
In studies involving a Parkinson's disease model, this compound was used to visualize increased mitochondrial H₂O₂ levels during oxidative stress conditions induced by paraquat. This application highlighted the probe's sensitivity and specificity in detecting pathological changes within mitochondria .
Case Study 2: General Oxidative Stress Assessment
Research utilizing this compound across various mammalian cell lines demonstrated its capability to monitor real-time changes in H₂O₂ levels during oxidative stress experiments. This included assessing the effects of different pro-oxidants and antioxidants on mitochondrial health .
Mechanism of Action
The mechanism of action of MitoPY1 involves its selective localization to the mitochondria and subsequent reaction with hydrogen peroxide . The triphenylphosphonium group facilitates the targeting of this compound to the mitochondria due to its positive charge, which is attracted to the negatively charged mitochondrial membrane. Once inside the mitochondria, the boronate group reacts with hydrogen peroxide to form a phenol, resulting in a fluorescence turn-on response. This allows for the real-time imaging of hydrogen peroxide levels within the mitochondria.
Comparison with Similar Compounds
Key Spectral Properties :
- Unreacted MitoPY1 : λabs = 489 nm (ε = 14,300 M⁻¹cm⁻¹), λem = 540 nm (Φ = 0.019).
- Reacted (MitoPY1ox) : λabs = 510 nm (ε = 22,300 M⁻¹cm⁻¹), λem = 528 nm (Φ = 0.405) .
This compound has been widely used to study mitochondrial H₂O₂ dynamics in contexts such as oxidative stress in Parkinson’s disease models, sodium-linked hypertension, and bacterial responses to exogenous stressors .
MitoSOX™ Red
- Target ROS : Primarily superoxide (O₂●⁻), though it may cross-react with H₂O₂ under certain conditions .
- Mechanism : Hydroethidine derivative that binds mitochondrial DNA upon oxidation, emitting red fluorescence (λex/λem = 510/580 nm) .
- Advantages :
- Limitations: Susceptible to artifactual signals from non-mitochondrial sources .
Parameter | This compound | MitoSOX™ Red |
---|---|---|
Primary ROS | H₂O₂ | O₂●⁻ |
Mitochondrial Specificity | High (TPP-driven) | Moderate (may leak to cytoplasm) |
Reversibility | Irreversible | Reversible |
Fluorescence Turn-On | 10–20-fold increase | ~5–10-fold increase |
Applications | Static H₂O₂ imaging | Dynamic O₂●⁻ monitoring |
Key Study: this compound outperformed MitoSOX in selectively detecting H₂O₂ in human spermatozoa, where MitoSOX showed cross-reactivity with non-mitochondrial ROS .
CellROX® Orange Reagent
- Target ROS : Broad-spectrum detection of H₂O₂ and other ROS .
- Mechanism : Cell-permeable dye that fluoresces upon oxidation (λex/λem = 545/565 nm).
- Advantages :
- Limitations :
Parameter | This compound | CellROX® Orange |
---|---|---|
Specificity | H₂O₂-specific | Broad ROS (H₂O₂, O₂●⁻, etc.) |
Localization | Mitochondria | Cytoplasm/nucleus |
Kinetics | Slow (hours for full response) | Rapid (minutes) |
Sensitivity | 100 nM–10 μM H₂O₂ | 500 nM–50 μM ROS |
Key Study : In renal medullary cells, this compound provided precise mitochondrial H₂O₂ measurements, whereas CellROX® Orange generated diffuse signals confounded by cytoplasmic ROS .
PF6-AM (Peroxyfluor-6 Acetoxymethyl Ester)
- Target ROS : Cytoplasmic and nuclear H₂O₂ .
- Mechanism : Boronate-protected fluorescein derivative activated by H₂O₂ (λex/λem = 490/515 nm).
- Advantages :
- Limitations: No organelle specificity. Lower brightness compared to MitoPY1ox .
Parameter | This compound | PF6-AM |
---|---|---|
Localization | Mitochondria | Cytoplasm/nucleus |
Reversibility | Irreversible | Reversible |
Brightness | Φ = 0.405 (MitoPY1ox) | Φ = 0.25–0.30 |
Applications | Organelle-specific H₂O₂ snapshots | Whole-cell H₂O₂ dynamics |
Key Study : Co-staining with this compound and PF6-AM in renal epithelial cells revealed compartmentalized H₂O₂ gradients during oxidative stress .
ADHP (OxiRed Probe)
- Target ROS : H₂O₂ in peroxidase-coupled systems .
- Mechanism: Non-fluorescent until oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP), yielding resorufin (λex/λem = 571/585 nm).
- Advantages :
- Limitations: Requires exogenous HRP, limiting in vivo use. No subcellular targeting.
Parameter | This compound | ADHP |
---|---|---|
Detection Limit | 100 nM H₂O₂ | 1 nM H₂O₂ |
Enzyme Dependency | None | Requires HRP |
Localization | Mitochondria | Extracellular/lysosomal |
Throughput | Microscopy/flow cytometry | Plate reader assays |
Key Study : In E. coli, this compound detected H₂O₂ with higher specificity than ADHP, which generated false positives in peroxidase-rich environments .
Data Table: Comparative Overview of H₂O₂ Probes
Probe | ROS Target | Localization | Reversibility | Brightness (Φ) | Key Applications |
---|---|---|---|---|---|
This compound | H₂O₂ | Mitochondria | Irreversible | 0.405 | Organelle-specific snapshots |
MitoSOX™ Red | O₂●⁻ | Mitochondria | Reversible | 0.15 | Dynamic superoxide imaging |
CellROX® Orange | Broad ROS | Cytoplasm | Partially Reversible | 0.30 | Whole-cell oxidative stress |
PF6-AM | H₂O₂ | Cytoplasm/nucleus | Reversible | 0.25 | Live-cell H₂O₂ dynamics |
ADHP | H₂O₂ | Extracellular | Irreversible | 0.70 (with HRP) | High-sensitivity plate assays |
Biological Activity
MitoPY1, or Mitochondria Peroxy Yellow 1, is a fluorescent probe specifically designed for the detection and imaging of hydrogen peroxide (H₂O₂) within mitochondria of living cells. Its unique properties make it a valuable tool in biological research, particularly in studies related to oxidative stress and mitochondrial function.
Chemical Composition and Mechanism
This compound is a bifunctional molecule that combines a boronate-based molecular switch with a triphenylphosphonium targeting group. This design allows this compound to selectively accumulate in mitochondria due to the organelle's specific proton gradient. Upon interaction with H₂O₂, this compound undergoes a chemical transformation that results in a significant increase in fluorescence, enabling the visualization of H₂O₂ levels within the mitochondria.
Chemical Structure
- Boronate-based switch : Reacts specifically with H₂O₂.
- Triphenylphosphonium group : Facilitates mitochondrial localization.
Imaging and Detection of H₂O₂
This compound has been extensively utilized in various studies to visualize changes in mitochondrial H₂O₂ levels under different physiological and pathological conditions. Key findings include:
- Oxidative Stress Induction : In experiments where HeLa cells were treated with paraquat, a known inducer of oxidative stress, this compound successfully detected elevated levels of H₂O₂ within mitochondria, demonstrating its sensitivity and specificity for this reactive oxygen species (ROS) .
- Sodium Delivery Studies : Research involving the microperfused medullary thick ascending limb (mTAL) of rat kidneys showed that increased sodium delivery significantly elevated mitochondrial H₂O₂ production as measured by this compound. This underscores the probe's utility in understanding renal physiology and its connection to oxidative stress .
Case Studies
- HeLa Cell Model : In a study using HeLa cells exposed to paraquat, this compound revealed localized increases in mitochondrial H₂O₂ levels, indicating its potential application in models of neurodegenerative diseases .
- Renal Physiology : The use of this compound in renal epithelial cells demonstrated that enhanced tubular flow correlates with increased mitochondrial H₂O₂ production. This finding provides insights into the role of oxidative stress in hypertension .
Advantages
- Selective Targeting : this compound specifically targets mitochondria, allowing for localized measurements of H₂O₂.
- Real-time Imaging : The fluorescent nature of this compound permits real-time monitoring of oxidative stress within living cells.
- Versatility : It can be used across various mammalian cell lines and potentially in whole organisms without transfection .
Limitations
- Irreversibility : The reaction with H₂O₂ is irreversible, which may limit repeated measurements within the same sample.
- Single Emission Color : Currently, this compound only provides one emission color, which may restrict simultaneous multi-target imaging .
Research Findings Summary Table
Study | Cell Type | Treatment | Key Findings |
---|---|---|---|
1 | HeLa | Paraquat | Significant increase in mitochondrial H₂O₂ levels detected by this compound. |
2 | mTAL | Sodium Delivery Increase | Elevated mitochondrial H₂O₂ production correlated with increased sodium flow. |
3 | Various | Oxidative Stress Inducers | Successful visualization of localized changes in H₂O₂ across multiple cell lines. |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for detecting MitoPY1 in cellular mitochondria?
- Methodology : Use fluorescence microscopy with MitoTracker® probes (e.g., MitoTracker Red CMXRos) to colocalize this compound with mitochondrial markers. Validate via high-performance liquid chromatography–mass spectrometry (HPLC-MS) for quantitative analysis. Include negative controls (e.g., cells treated with mitochondrial depolarizing agents) to confirm specificity .
- Data Considerations : Report signal-to-noise ratios and detection limits. Tabulate results from ≥3 independent replicates to ensure reproducibility.
Q. How can researchers establish baseline mitochondrial membrane potential (ΔΨm) when studying this compound’s effects?
- Protocol : Pre-treat cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to collapse ΔΨm as a negative control. Use JC-1 dye to quantify ΔΨm changes via flow cytometry. Normalize this compound-induced effects against CCCP-treated and untreated groups .
- Critical Analysis : Address inter-experimental variability by standardizing cell culture conditions (e.g., passage number, confluency).
Q. What model systems are optimal for studying this compound’s bioenergetic effects?
- Recommendations : Prioritize primary cell lines (e.g., hepatocytes, cardiomyocytes) over immortalized lines to avoid metabolic drift. For in vivo studies, use murine models with tissue-specific reporters (e.g., Tfam-KO mice) to track mitochondrial dysfunction .
Advanced Research Questions
Q. How can contradictory data on this compound’s effects across cell lines be systematically resolved?
- Analytical Framework :
Perform dose-response curves (0.1–100 μM) to identify cell-line-specific thresholds.
Cross-validate using orthogonal assays (e.g., Seahorse XF Analyzer for oxygen consumption vs. luminescent ATP assays).
Control for confounding variables (e.g., glycolytic flux, ROS scavenging pathways) via gene knockout or pharmacological inhibition .
- Example Table :
Cell Line | EC50 (μM) | ATP Depletion (%) | ROS Increase (Fold) | Reference |
---|---|---|---|---|
HepG2 | 12.3 | 45 ± 5 | 2.1 ± 0.3 | |
H9c2 | 8.7 | 62 ± 7 | 3.4 ± 0.5 |
Q. What strategies optimize this compound’s temporal resolution in dynamic mitochondrial studies?
- Experimental Design :
- Use time-lapse imaging with tetramethylrhodamine ethyl ester (TMRE) to monitor ΔΨm in real time.
- Pair with synchronized cell cycles (e.g., serum starvation followed by re-stimulation) to reduce heterogeneity .
- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten equations) to quantify depolarization rates.
Q. How should researchers address off-target effects when using this compound in complex biological systems?
- Validation Steps :
Compare results with genetic knockdown of mitochondrial targets (e.g., ANT1/2 siRNA).
Use isoform-specific inhibitors (e.g., bongkrekic acid for adenine nucleotide translocase) to isolate this compound’s mechanism .
- Statistical Approach : Employ multivariate regression to distinguish direct vs. indirect effects.
Q. Methodological and Ethical Considerations
Q. What criteria define a robust negative control for this compound experiments?
- Guidelines :
- Use structurally analogous compounds lacking mitochondrial activity (e.g., PY1 derivatives with modified pyridinium groups).
- Validate controls in parallel assays to confirm inertness .
Q. How can multi-omics data be integrated to elucidate this compound’s systemic impacts?
- Workflow :
Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway crosstalk.
Apply weighted gene co-expression network analysis (WGCNA) to prioritize mitochondrial-related modules .
Q. Data Reporting and Reproducibility
Q. What metadata is essential for replicating this compound studies?
- Checklist :
- Batch/lot numbers of this compound.
- Cell culture media composition (e.g., glucose concentration, serum type).
- Instrument calibration logs (e.g., flow cytometer voltage settings) .
Q. How should researchers handle incomplete or ambiguous this compound datasets?
Properties
IUPAC Name |
4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCULDYUUMFAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H53BIN2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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